molecular formula C16H22ClN3OS B2686321 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride CAS No. 1421532-52-6

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride

Cat. No. B2686321
M. Wt: 339.88
InChI Key: XDGLFMSYRLFDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3OS and its molecular weight is 339.88. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride involves the reaction of benzo[d]thiazol-2-amine with 2-(dimethylamino)ethyl cyclobutanecarboxylic acid chloride in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.

Starting Materials
Benzo[d]thiazol-2-amine, 2-(Dimethylamino)ethyl cyclobutanecarboxylic acid chloride, Base (e.g. triethylamine), Hydrochloric acid

Reaction
Step 1: Dissolve benzo[d]thiazol-2-amine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 2-(dimethylamino)ethyl cyclobutanecarboxylic acid chloride to the solution while stirring at room temperature., Step 3: Allow the reaction mixture to stir at room temperature for several hours until completion (monitored by TLC or other suitable method)., Step 4: Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in a suitable solvent (e.g. ethanol) and add hydrochloric acid to the solution to form the hydrochloride salt., Step 7: Isolate the product by filtration or other suitable method and dry under vacuum to obtain the final product as a white solid.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.ClH/c1-18(2)10-11-19(15(20)12-6-5-7-12)16-17-13-8-3-4-9-14(13)21-16;/h3-4,8-9,12H,5-7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLFMSYRLFDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride

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